molecular formula C10H17FO2 B13175706 2-(4-Ethylcyclohexyl)-2-fluoroacetic acid

2-(4-Ethylcyclohexyl)-2-fluoroacetic acid

Cat. No.: B13175706
M. Wt: 188.24 g/mol
InChI Key: LKOYUWFQIZCOSG-UHFFFAOYSA-N
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Description

2-(4-Ethylcyclohexyl)-2-fluoroacetic acid is an organic compound that features a cyclohexane ring substituted with an ethyl group and a fluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylcyclohexyl)-2-fluoroacetic acid typically involves the introduction of a fluoroacetic acid group to a cyclohexane ring substituted with an ethyl group. One common method involves the fluorination of a pre-synthesized 2-(4-ethylcyclohexyl)acetic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylcyclohexyl)-2-fluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the fluoroacetic acid group to a hydroxyl group.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(4-Ethylcyclohexyl)-2-fluoroacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Ethylcyclohexyl)-2-fluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroacetic acid moiety can inhibit enzyme activity by mimicking natural substrates, leading to the disruption of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylcyclohexyl)-2-fluoroacetic acid
  • 2-(4-Propylcyclohexyl)-2-fluoroacetic acid
  • 2-(4-Isopropylcyclohexyl)-2-fluoroacetic acid

Uniqueness

2-(4-Ethylcyclohexyl)-2-fluoroacetic acid is unique due to the specific positioning of the ethyl group on the cyclohexane ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to different biological activities and applications compared to similar compounds.

Properties

Molecular Formula

C10H17FO2

Molecular Weight

188.24 g/mol

IUPAC Name

2-(4-ethylcyclohexyl)-2-fluoroacetic acid

InChI

InChI=1S/C10H17FO2/c1-2-7-3-5-8(6-4-7)9(11)10(12)13/h7-9H,2-6H2,1H3,(H,12,13)

InChI Key

LKOYUWFQIZCOSG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)C(C(=O)O)F

Origin of Product

United States

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